5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(benzo[d]thiazol-2-yl)furan-2-carboxamide
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Description
5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(benzo[d]thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H13N3O6S2 and its molecular weight is 443.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Heterocyclic Compounds Synthesis : A study by Patel et al. (2015) focuses on the synthesis of novel heterocyclic compounds, including derivatives similar in structure to the specified compound. These compounds were evaluated for their antibacterial and antifungal activities, highlighting the importance of such molecules in developing new antimicrobial agents Patel, H. S., Patel, G. K., & Shah, P. (2015). Organic Chemistry: An Indian Journal.
Cytotoxic Evaluation : Zhang et al. (2017) described the synthesis of benzo[d]thiazole-2-carboxamide derivatives, designed as potential epidermal growth factor receptor (EGFR) inhibitors. Their study demonstrates the cytotoxicity against cancer cell lines, providing insights into the anticancer potential of such compounds Zhang, L., Deng, X., Zhang, C., Meng, G., Wu, J., Li, X., Zhao, Q., & Hu, C. (2017). Medicinal Chemistry Research.
Adenosine Receptors Selectivity : Research by Inamdar et al. (2013) explored [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamides and furamides for their selectivity and potency as adenosine receptor ligands, showing the potential neurological and therapeutic implications of these compounds Inamdar, G. S., Pandya, A. N., Thakar, H., Sudarsanam, V., Kachler, S., Sabbadin, D., Moro, S., Klotz, K., & Vasu, K. K. (2013). European journal of medicinal chemistry.
Chemical Reactivity and Synthesis Methods
Electrophilic Substitution Reactions : Aleksandrov et al. (2017) investigated the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, including electrophilic substitution reactions, which are crucial for the functionalization of similar compounds Aleksandrov, А., & El’chaninov, М. М. (2017). Russian Journal of General Chemistry.
Novel Synthesis Approaches : A study by Park et al. (2009) presented a method for the parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, emphasizing the synthetic versatility of compounds related to the target molecule Park, J., Ryu, I., Park, J. H., Ha, D., & Gong, Y. (2009). Synthesis.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylsulfamoyl)-N-(1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O6S2/c23-18(21-19-20-12-3-1-2-4-16(12)29-19)14-7-8-17(28-14)30(24,25)22-11-5-6-13-15(9-11)27-10-26-13/h1-9,22H,10H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKHHWCIDIEPPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC=C(O3)C(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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